molecular formula C15H12FN3OS2 B2594331 N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 878696-50-5

N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2594331
CAS RN: 878696-50-5
M. Wt: 333.4
InChI Key: MQHGBGCKIFPBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide (referred to as compound X in Compound X is a sulfanylacetamide derivative that has been shown to exhibit potent inhibitory effects on certain enzymes and proteins, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide and its analogues have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targetable for anticancer therapies. A study highlighted the synthesis of classical and nonclassical analogues with potent inhibitory activities against human TS and DHFR, suggesting their utility in cancer treatment due to the inhibition of nucleotide biosynthesis pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antiviral Activity Against COVID-19

Research into the compound's derivatives has shown promise in antiviral applications, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study on the molecule 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide, a derivative, demonstrated potent antiviral activity through docking studies against SARS-CoV-2 protein, suggesting its potential in COVID-19 treatment (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Antitumor Activity

The compound's scaffold, particularly the thieno[2,3-d]pyrimidine derivatives, has been synthesized and evaluated for antitumor activity. These derivatives have shown significant efficacy against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, highlighting their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Molecular Structure and Interactions

The detailed molecular structure and intermolecular interactions of the compound and its derivatives have been characterized through crystallographic and spectroscopic methods. These studies provide insights into the compound's binding mechanisms and its potential interactions with biological targets, informing further drug design and development efforts (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS2/c1-9-6-12-14(17-8-18-15(12)22-9)21-7-13(20)19-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHGBGCKIFPBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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